4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a phenoxy group, which is further modified by a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with a suitable halomethylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-(sec-butyl)phenoxy)methyl chloride.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(tert-Butyl)phenoxy]methyl}piperidine hydrochloride
- 4-{[2-(iso-Butyl)phenoxy]methyl}piperidine hydrochloride
- 4-{[2-(n-Butyl)phenoxy]methyl}piperidine hydrochloride
Uniqueness
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different alkyl substitutions.
Properties
IUPAC Name |
4-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-13(2)15-6-4-5-7-16(15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEPOJJXEVVWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-63-5 | |
Record name | Piperidine, 4-[[2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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